7-[2-(2-Methylpropoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-[2-(2-Methylpropoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of tetrazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(2-Methylpropoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves a multistep process. One common method is the Biginelli reaction, which is an acid-catalyzed multicomponent condensation of an aromatic aldehyde, urea, and ethyl acetoacetate . This reaction can be extended to include various functional reagents to produce the desired tetrazolopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This includes using specific catalysts, solvents, and reaction temperatures to facilitate the formation of the tetrazolopyrimidine core. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-[2-(2-Methylpropoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[2-(2-Methylpropoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 7-[2-(2-Methylpropoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
1,2,4-Triazole Derivatives: Exhibiting significant pharmacological activities, such as antibacterial, antifungal, and anticancer effects.
Uniqueness
7-[2-(2-Methylpropoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its tetrazolopyrimidine core differentiates it from other heterocyclic compounds, providing unique interactions with molecular targets.
Properties
Molecular Formula |
C15H17N5O3 |
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Molecular Weight |
315.33 g/mol |
IUPAC Name |
7-[2-(2-methylpropoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H17N5O3/c1-9(2)8-23-13-6-4-3-5-10(13)12-7-11(14(21)22)16-15-17-18-19-20(12)15/h3-7,9,12H,8H2,1-2H3,(H,21,22)(H,16,17,19) |
InChI Key |
HTZWYHQRGJQAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C2C=C(NC3=NN=NN23)C(=O)O |
Origin of Product |
United States |
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